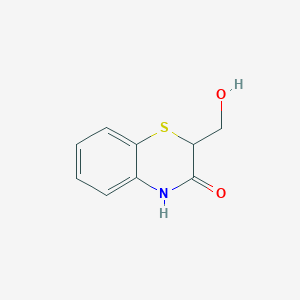

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-5-8-9(12)10-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBJJGCAGSHVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde and a suitable carbonyl compound under acidic conditions to form the benzothiazine ring system. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzothiazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents under basic or acidic conditions.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several pharmaceuticals, especially anti-tuberculosis agents. Its unique structure allows for modifications that enhance efficacy against resistant strains of tuberculosis. For example, derivatives of 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one have shown promising activity against Mycobacterium tuberculosis, making it a focal point in the development of new treatments .

Case Study: Antimicrobial Activity

A study synthesized various derivatives of 1,4-benzothiazine and evaluated their antibacterial properties. Among them, certain derivatives displayed significant activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml . This highlights the potential of benzothiazine derivatives in combating bacterial infections.

Biological Research

Mechanisms of Action

In biological studies, this compound serves as a tool for understanding drug interactions within biological systems. Research has demonstrated its role in neuroprotection during ischemic conditions. Compounds derived from this benzothiazine framework were tested on rat brain slices exposed to oxygen-glucose deprivation and showed a dose-dependent protective effect against cellular damage .

Material Science

Organic Electronics and Photonic Devices

The compound's electronic properties make it suitable for applications in organic electronics and photonic devices. Its stability and reactivity are advantageous for developing organic semiconductors essential for electronic components . Research is ongoing to explore its use in creating novel materials that can enhance device performance.

Agricultural Chemistry

Pest Control Solutions

In agricultural chemistry, this compound is investigated for its potential as an agrochemical agent. It offers solutions for pest control and crop protection, which can significantly enhance agricultural productivity . Studies are being conducted to evaluate its efficacy against various pests and diseases affecting crops.

Environmental Chemistry

Pollutant Degradation

Researchers are exploring the environmental applications of this compound in remediation processes aimed at degrading pollutants. Its chemical properties may contribute to cleaner ecosystems by facilitating the breakdown of harmful substances in contaminated environments .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The benzothiazinone framework allows for diverse substitutions, which significantly alter chemical and biological properties. Key analogues include:

Crystallographic Insights :

- Compounds like 2-(4-chlorobenzoylmethyl)-derivative exhibit hydrogen bonding (N–H···O and O–H···S) and π-π interactions between chlorophenyl and benzothiazinone rings, stabilizing crystal packing .

- The hydroxymethyl group in the title compound likely forms intermolecular O–H···O/S hydrogen bonds, influencing solubility and bioavailability.

Biological Activity

2-(hydroxymethyl)-4H-1,4-benzothiazin-3-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a benzothiazine structure, which is known for its pharmacological significance. The hydroxymethyl group is thought to enhance its reactivity and biological interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties , particularly against resistant strains of bacteria and fungi. Studies have shown that derivatives of benzothiazine exhibit significant activity against pathogens like Staphylococcus aureus and Candida species. For instance, modifications to the benzothiazine structure have led to compounds with enhanced antibacterial effects by targeting bacterial peptide deformylase (PDF), crucial for bacterial survival .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of biofilm formation | |

| Candida albicans | Potent antifungal activity |

Antiviral Activity

Research indicates that compounds related to this compound possess antiviral properties , showing efficacy against various viral strains. The exact mechanisms are still under investigation but may involve interference with viral replication processes.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It appears to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential. For example, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It may inhibit essential enzymes or disrupt cell membrane integrity in bacteria.

- Anticancer Mechanism : The compound can induce apoptosis by activating apoptotic pathways and inhibiting cell proliferation through interactions with signaling pathways involved in cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several benzothiazine derivatives against Staphylococcus aureus. The results indicated that certain derivatives significantly inhibited biofilm formation at low concentrations, showcasing their potential as therapeutic agents for treating infections associated with medical devices .

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound derivatives exhibited dose-dependent cytotoxicity. One derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

Conclusion and Future Perspectives

The compound this compound demonstrates promising biological activities across multiple domains, particularly in antimicrobial and anticancer research. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity while exploring its mechanism of action in greater detail.

Q & A

Q. What metrics validate the quality of crystallographic data for benzothiazinones?

- Methodological Answer : Check Rint (redundancy-independent agreement) and completeness (>95%). Verify residual electron density peaks (<1 eÅ⁻³) and Flack parameter for absolute structure determination. CIF validation reports (e.g., using checkCIF) identify outliers in bond lengths/angles .

Contradictory Data and Troubleshooting

Q. How to address discrepancies in melting points reported for the same benzothiazinone derivative?

Q. Why do some synthetic routes yield mixed regioisomers, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.